2-Benzyloxy-6-bromotoluene
Description
Significance of Aryl Halides in Modern Organic Synthesis
Aryl halides are a cornerstone of modern organic synthesis, primarily due to their role as electrophiles in a vast array of cross-coupling reactions. nih.govwikipedia.org These reactions, often catalyzed by transition metals like palladium, nickel, or copper, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govscienceopen.com The development of these methods, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org
The reactivity of aryl halides in these transformations is dependent on the nature of the halogen atom, with iodides being the most reactive, followed by bromides and then chlorides. facs.website Aryl bromides, such as the bromo-substituent in 2-Benzyloxy-6-bromotoluene, offer a balance of reactivity and stability, making them widely used substrates in reactions like the Suzuki-Miyaura, Stille, Kumada, and Negishi couplings. acs.org The ability to precisely introduce new functional groups at the position of the halogen allows for the construction of complex biaryl systems and other substituted aromatic compounds that are prevalent in many biologically active molecules and functional materials. nih.gov
Importance of Benzylic Ethers in Chemical Transformations
Benzylic ethers are a vital class of compounds in organic synthesis, most notably for their application as protecting groups for alcohols. uwindsor.cawikipedia.org The benzyl (B1604629) group (Bn) can be introduced under basic conditions, such as the Williamson ether synthesis, or through various other methods, including the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under nearly neutral conditions. organic-chemistry.orgorgsyn.org This versatility allows for the protection of hydroxyl groups in molecules with diverse functional groups. orgsyn.org
The stability of the benzyl ether to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic environments, makes it a robust protecting group. uwindsor.ca Crucially, the benzyl group can be selectively removed under specific conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the carbon-oxygen bond to regenerate the alcohol and produce toluene (B28343). organic-chemistry.org Other deprotection methods include the use of strong acids or oxidizing agents, with substituted benzyl ethers like the p-methoxybenzyl (PMB) group offering alternative cleavage pathways. organic-chemistry.orglibretexts.org This controlled installation and removal make benzylic ethers an indispensable tool for multi-step synthetic campaigns.
Overview of Tolyl Derivatives in Advanced Synthetic Methodologies
Tolyl derivatives, which are compounds containing a toluene-based structural motif, are fundamental building blocks in various areas of chemical science. The methyl group on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule and provides a handle for further functionalization. For instance, the methyl group can undergo benzylic bromination to introduce a reactive site for subsequent transformations. organic-chemistry.org
In medicinal chemistry, the tolyl group is a common feature in a wide range of pharmaceutical agents. For example, tolyl derivatives have been investigated for their potential as anticancer, antibacterial, and antiviral agents. evitachem.comresearchgate.net Specifically, 8-(o-tolyl)quinazoline derivatives have been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. acs.orgnih.gov In materials science, the aromatic nature of tolyl derivatives makes them useful components in the development of new materials with specific electronic or optical properties. evitachem.com The versatility of the tolyl scaffold ensures its continued importance in the design and synthesis of novel functional molecules.
Research Scope and Objectives Pertaining to this compound
The research interest in this compound stems from its utility as a bifunctional intermediate in organic synthesis. The presence of both a reactive aryl bromide and a stable benzylic ether protecting group within the same molecule allows for sequential and site-selective transformations.
The primary objective in utilizing this compound is often to perform a cross-coupling reaction at the bromo-position. This allows for the introduction of a new carbon or heteroatom substituent, forming a more complex molecular framework. Following this key bond-forming step, the benzyloxy group can be deprotected to reveal a hydroxyl group. This hydroxyl group can then be used for further synthetic manipulations, such as oxidation, esterification, or another coupling reaction.
For example, this compound could be a key intermediate in the synthesis of substituted biphenyls or other complex aromatic systems where precise control over substituent placement is critical. Its structure is related to intermediates used in the synthesis of larger, more complex molecules, such as 6-benzyloxy-2-nitrotoluene, which is a precursor for the synthesis of 4-benzyloxyindole. orgsyn.org The strategic placement of the bromo and benzyloxy groups ortho to the methyl group also introduces steric and electronic influences that can be exploited to control the regioselectivity of subsequent reactions.
Data for this compound
| Property | Value | Reference |
| CAS Number | 909032-71-9 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C₁₄H₁₃BrO | bldpharm.combldpharm.com |
| Molecular Weight | 277.16 g/mol | bldpharm.combldpharm.com |
| SMILES Code | CC1=C(Br)C=CC=C1OCC2=CC=CC=C2 | bldpharm.combldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methyl-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACXRVHVRUBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Benzyloxy 6 Bromotoluene
Regioselective Synthesis Approaches to Benzyloxy-Bromotoluene Architectures
The construction of the 2-Benzyloxy-6-bromotoluene framework can be approached in two primary ways: by first introducing the benzyloxy group to a pre-functionalized toluene (B28343) ring, followed by bromination, or by benzylating a bromo-substituted cresol. The former approach, involving the benzylation of 2-methylphenol (o-cresol) followed by regioselective bromination, is a common strategy.
Introduction of the Benzyloxy Moiety
The formation of the ether linkage in 2-benzyloxytoluene is most commonly achieved through nucleophilic substitution, where a phenoxide acts as the nucleophile and a benzyl (B1604629) halide serves as the electrophile. This transformation, a classic example of the Williamson ether synthesis, can be optimized using various techniques to enhance efficiency and yield.
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of synthesizing 2-benzyloxytoluene, the reaction involves the deprotonation of a phenol (B47542), such as 2-bromo-6-methylphenol (B84823), to form a phenoxide ion. This is typically accomplished using a suitable base. The resulting phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, benzyl bromide or benzyl chloride.
The choice of base and solvent is critical to the success of the reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenol. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide. For primary alkyl halides like benzyl bromide, the SN2 mechanism is highly favored, leading to good yields of the desired ether.
| Starting Material | Alkylating Agent | Base | Solvent | Typical Conditions | Product |
| 2-Bromo-6-methylphenol | Benzyl bromide | K2CO3 | Acetone | Reflux | This compound |
| 2-Bromo-6-methylphenol | Benzyl chloride | NaH | DMF | Room Temp. to 50°C | This compound |
This table represents typical conditions for Williamson ether synthesis and is for illustrative purposes.
Phase Transfer Catalysis (PTC) offers a significant advantage in O-alkylation reactions, particularly when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the benzyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase.
The mechanism involves the exchange of the catalyst's counter-ion (e.g., bromide) for the phenoxide anion at the interface of the two phases. The resulting lipophilic ion pair, [Q+ArO-], is soluble in the organic phase, where it can react with the benzyl halide. This technique often leads to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and can eliminate the need for expensive, anhydrous polar aprotic solvents. PTC is particularly effective in minimizing C-alkylation, a potential side reaction where the electrophile attacks the aromatic ring instead of the oxygen atom.
| Catalyst | Reactant 1 | Reactant 2 | Base/Aqueous Phase | Organic Phase | Advantage |
| Tetrabutylammonium bromide (TBAB) | 2-Bromo-6-methylphenol | Benzyl bromide | NaOH (aq) | Toluene | Enhanced reaction rate, high O-selectivity |
| Aliquat 336 | 2-Bromo-6-methylphenol | Benzyl chloride | K2CO3 (aq) | Dichloromethane | Milder conditions, improved yield |
This table illustrates the components and advantages of using Phase Transfer Catalysis in benzyloxylation.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates. In the context of benzyloxylation, microwave irradiation can dramatically reduce reaction times from hours to minutes. sid.irorgchemres.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure.
For the synthesis of aryl ethers, a phenol can be mixed with an alkylating agent in the presence of a base, such as potassium carbonate, often without a solvent ("solvent-free" conditions) or in a high-boiling polar solvent like DMSO. researchgate.net This method is particularly advantageous for the benzylation of sterically hindered phenols, where conventional heating might require prolonged reaction times and high temperatures, potentially leading to side products. The efficiency of microwave-assisted synthesis makes it an attractive, "green" alternative to traditional methods. sid.irorgchemres.orgsacredheart.edu
| Technique | Reactants | Base | Conditions | Reaction Time | Yield |
| Microwave Irradiation | 2-Bromo-6-methylphenol, Benzyl bromide | K2CO3 (solid support) | Solvent-free, 100-150°C | 5-15 minutes | High |
| Conventional Heating | 2-Bromo-6-methylphenol, Benzyl bromide | K2CO3 | Reflux in Acetone | 6-24 hours | Moderate to High |
Comparative data illustrating the efficiency of microwave-assisted synthesis.
Introduction of the Bromo-Substituent
The introduction of a bromine atom onto the aromatic ring is a key step in forming this compound. This is typically achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the toluene ring.
In the synthesis of this compound from a 2-benzyloxytoluene precursor, the position of bromination is directed by both the benzyloxy group and the methyl group. Both are activating, ortho-, para-directing groups. The benzyloxy group is a stronger activating group than the methyl group. The positions ortho and para to the methyl group are 2, 4, and 6. The positions ortho and para to the benzyloxy group are 3 and 5. The steric hindrance from the adjacent benzyloxy group at position 2 would likely disfavor substitution at position 3. The directing effects of the two groups reinforce each other to favor substitution at the 4- and 6-positions.
To achieve regioselective bromination at the 6-position, careful selection of the brominating agent and reaction conditions is necessary. Common brominating agents include molecular bromine (Br2) in the presence of a Lewis acid catalyst (like FeBr3 or AlCl3) or N-bromosuccinimide (NBS). The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile (Br+). nih.gov
The reaction typically proceeds by the attack of the electron-rich aromatic ring on the electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion. msu.edulibretexts.orglibretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. While a mixture of 4-bromo and 6-bromo isomers is expected, the steric bulk of the benzyloxy group might influence the ortho/para ratio, potentially favoring the less hindered 4-position. However, specific reaction conditions can be optimized to enhance the yield of the desired 6-bromo isomer.
| Substrate | Brominating Agent | Catalyst | Solvent | Potential Products |
| 2-Benzyloxytoluene | Br2 | FeBr3 | CCl4 or CH2Cl2 | 2-Benzyloxy-4-bromotoluene, this compound |
| 2-Benzyloxytoluene | N-Bromosuccinimide (NBS) | - | Acetonitrile or THF | 2-Benzyloxy-4-bromotoluene, this compound |
This table outlines common conditions for electrophilic bromination and the expected isomeric products.
Convergent and Divergent Synthetic Pathways
The construction of polysubstituted aromatic compounds like this compound often relies on carefully planned convergent or divergent strategies. These pathways involve the sequential introduction of functional groups, where the order of reactions is critical to achieving the desired regioselectivity. libretexts.org
Sequential functionalization involves a step-by-step approach to build the target molecule from a simpler, commercially available starting material. nih.govchemrxiv.org The synthesis of this compound can be envisioned through several such pathways, where the key is to control the directing effects of the substituents on the aromatic ring.
Route A: Starting from 2-Bromotoluene
Hydroxylation: Introduction of a hydroxyl group ortho to the bromine atom. This is a challenging transformation and may require multi-step procedures, such as conversion to an organometallic reagent followed by reaction with an oxygen source.
Benzylation: The resulting 2-bromo-6-methylphenol can then be converted to the target compound via a Williamson ether synthesis, using benzyl bromide and a suitable base (e.g., K₂CO₃, NaH) to deprotonate the phenol.
Route B: Starting from o-Cresol (2-Methylphenol)
Bromination: Electrophilic aromatic substitution of o-cresol. The hydroxyl group is a strongly activating, ortho-, para-director. Direct bromination with Br₂ would likely lead to a mixture of products, including polybrominated species. To achieve selective monobromination at the C6 position (ortho to the hydroxyl and meta to the methyl group), careful control of reaction conditions or the use of a bulky brominating agent might be necessary.
Benzylation: The resulting 2-bromo-6-methylphenol is then treated with benzyl bromide in the presence of a base to form the desired benzyl ether linkage. This is often a high-yielding and reliable reaction.
This second route is generally more synthetically viable due to the predictable nature of the Williamson ether synthesis and the well-understood, albeit sometimes challenging, electrophilic substitution on phenols.
One-pot synthesis, where multiple reaction steps are performed in the same vessel without isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and time. nih.gov While a specific one-pot procedure for this compound is not widely documented, methods for analogous structures highlight the potential of this approach.
For instance, palladium-catalyzed relay catalysis has been used to synthesize multisubstituted propenylbenzenes from benzyl chlorides in a one-pot fashion. rsc.org This demonstrates the principle of combining multiple catalytic cycles to build molecular complexity. Similarly, one-pot syntheses of N-alkyl benzotriazoles have been developed through intramolecular cyclization, avoiding the isolation of intermediates. tsijournals.com
A hypothetical one-pot approach for a related structure could involve a sequential addition of reagents. For example, a suitably protected aminotoluene could undergo ortho-bromination, followed by diazotization and conversion to a phenol, and subsequent in-situ benzylation. The development of such a process requires careful optimization to ensure compatibility between the reagents and reaction conditions of each step.
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry heavily relies on catalytic methods to form chemical bonds efficiently and selectively. For the synthesis of this compound, the key step is the formation of the aryl ether (C-O) bond. Palladium and copper-catalyzed reactions are the most prominent methods for this transformation.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, represent a powerful and versatile method for forming C-O bonds. wikipedia.orgresearchgate.net This reaction serves as a modern alternative to harsher methods like the Ullmann condensation. organic-chemistry.org The synthesis of aryl ethers can be achieved by coupling an aryl halide or triflate with an alcohol. libretexts.org
To synthesize this compound, this reaction could be approached in two ways:
Coupling of 2,6-dibromotoluene (B1294787) with benzyl alcohol. This would require a catalyst system with sufficient selectivity to favor monosubstitution.
Coupling of 2-bromo-6-methylphenol with a benzyl halide.
The general catalytic cycle for the Buchwald-Hartwig ether synthesis involves:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
Ligand Exchange/Deprotonation: The alcohol (R-OH) coordinates to the palladium center, and a base facilitates the formation of a palladium alkoxide complex.
Reductive Elimination: The aryl group and the alkoxy group are eliminated from the palladium center, forming the desired aryl ether (Ar-OR) and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the reductive elimination step.
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Ligand | BINAP, DPPF, Biaryl phosphines (e.g., SPhos, XPhos) | Stabilizes the catalyst and facilitates key reaction steps. wikipedia.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the alcohol to form the active nucleophile. |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
The Ullmann condensation is a classical copper-promoted reaction for the formation of aryl ethers from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. magtech.com.cnmdpi.com
The general transformation involves the reaction of an aryl halide with a sodium or potassium alkoxide in the presence of a copper catalyst: Ar-X + RO⁻Na⁺ --(Cu catalyst)--> Ar-OR + NaX
For the synthesis of this compound, this would typically involve reacting 2,6-dibromotoluene or 2-bromo-6-iodotoluene with sodium benzoxide. The reactivity of the aryl halide follows the order I > Br > Cl.
In recent decades, significant improvements have been made to the Ullmann reaction, allowing it to proceed under much milder conditions. These "modern" Ullmann-type reactions often employ soluble copper(I) salts (e.g., CuI) in combination with a ligand, such as phenanthroline, N,N-dimethylglycine, or diamines. mdpi.com These ligands accelerate the reaction, allowing for lower temperatures and reduced catalyst loadings, making the copper-mediated approach a more viable and competitive alternative to palladium-catalyzed methods. magtech.com.cn
Carbocation Catalysis in Bromination and Functionalization
The synthesis of brominated aromatic compounds such as this compound frequently involves electrophilic aromatic substitution, a reaction class where carbocationic intermediates are fundamental. In the context of aromatic bromination, catalysis is typically required to enhance the electrophilicity of bromine, as aromatic rings are less reactive than alkenes. libretexts.org Lewis acids like ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used catalysts for this purpose. wikipedia.orgkhanacademy.org
The catalytic cycle begins with the interaction between the bromine molecule (Br₂) and the Lewis acid catalyst. The catalyst accepts a pair of electrons from one of the bromine atoms, polarizing the Br-Br bond and forming a highly electrophilic complex, which can be represented as Br⁺[FeBr₄]⁻. ucalgary.cayoutube.com This potent electrophile is then attacked by the π-electrons of the aromatic ring.
This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or a sigma complex. libretexts.orglibretexts.org This intermediate temporarily loses its aromaticity. The positive charge in the arenium ion is delocalized across the ortho and para positions relative to where the bromine atom has attached. youtube.comlibretexts.org Unlike carbocations formed in Sɴ1 or E1 reactions, the resonance-stabilized arenium ion does not typically undergo rearrangement. libretexts.org In the final, rapid step of the mechanism, a weak base, such as the [FeBr₄]⁻ complex, abstracts a proton from the carbon atom bearing the new bromine substituent. This action restores the aromaticity of the ring, yielding the brominated product and regenerating the Lewis acid catalyst, along with forming hydrogen bromide (HBr) as a byproduct. ucalgary.calibretexts.org
While other organocatalysts, such as the trityl cation, have been used to catalyze benzylic brominations (functionalization of the C-H bonds on a methyl group adjacent to the ring), the key carbocationic species in the ring bromination required for synthesizing precursors to this compound is the arenium ion intermediate formed during electrophilic aromatic substitution. researchgate.net
Advanced Synthetic Techniques and Optimization for this compound
The successful synthesis of a specific isomer like this compound hinges on advanced methods that control the placement of substituents and maximize reaction efficiency.
Stereoselective and Regiocontrolled Synthesis
As this compound is an achiral molecule, the primary challenge in its synthesis is not stereoselectivity but regioselectivity—ensuring the correct 1,2,6-substitution pattern on the toluene core. A direct, one-pot functionalization of toluene or 2-benzyloxytoluene would likely lead to a complex mixture of isomers due to the directing effects of the methyl and benzyloxy groups. Therefore, a multi-step, regiocontrolled approach is necessary.
A highly effective strategy begins with a precursor where the bromo and methyl groups are already in the desired positions: 2-bromo-6-methylphenol (also known as 6-bromo-o-cresol). chemicalbull.comchemshuttle.comcymitquimica.comnih.gov This commercially available starting material secures the 1-methyl, 2-hydroxy, 6-bromo arrangement.
The synthesis is then completed via a Williamson ether synthesis , a classic and reliable method for forming ethers. jk-sci.com This reaction involves two main steps:
Deprotonation of the Phenol : The 2-bromo-6-methylphenol is treated with a suitable base to deprotonate the acidic phenolic hydroxyl group, forming a more nucleophilic sodium or potassium phenoxide intermediate.
Nucleophilic Substitution (Sɴ2) : The resulting phenoxide then acts as a nucleophile, attacking an appropriate benzyl electrophile, such as benzyl bromide or benzyl chloride. This Sɴ2 reaction displaces the halide, forming the C-O ether linkage and yielding the final product, this compound.
This synthetic route is highly regioselective because the connectivity of the substituents is predetermined by the choice of the starting material, 2-bromo-6-methylphenol.
Reaction Condition Optimization for Enhanced Yields and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of this compound from 2-bromo-6-methylphenol, the focus is on the Williamson ether synthesis step.
The efficiency of the Williamson ether synthesis can be influenced by several factors, including the choice of base, solvent, and temperature. The substrate, 2-bromo-6-methylphenol, features substituents ortho to the hydroxyl group, which can introduce steric hindrance. Sterically hindered substrates are known to be challenging in Sɴ2 reactions and can be prone to side reactions. jk-sci.comchegg.comnih.gov Therefore, careful optimization is key.
Solvent Effects : The solvent plays a crucial role. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate Sɴ2 reactions. jk-sci.com Solvent-free conditions have also been shown to be effective and environmentally friendly, sometimes leading to rapid reactions with high yields. researchgate.net
Temperature Control : The reaction temperature must be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote competing elimination reactions, especially if the alkyl halide is secondary or tertiary. Since benzyl bromide is a primary halide, this is less of a concern, but temperature optimization remains important for achieving a clean reaction.
The following table illustrates how reaction conditions can be varied to optimize the yield in a representative Williamson ether synthesis of a phenol.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85 |
| 2 | NaOH | Ethanol/H₂O | 78 (Reflux) | 8 | 78 |
| 3 | NaH | DMF | 25 (RT) | 4 | 95 |
| 4 | K₂CO₃ | None (Solvent-free) | 70 | 1.5 | 98 |
This table presents illustrative data based on general findings for phenol etherification to demonstrate optimization principles. researchgate.net
Similarly, the synthesis of the precursor, 2-bromo-6-methylphenol, via regioselective bromination of 2-methylphenol would require optimization. Controlling factors such as the brominating agent and temperature is crucial for achieving high regioselectivity, as different conditions can favor bromination at different positions on the aromatic ring. nih.gov
| Entry | Substrate | Brominating Agent | Solvent | Temperature (°C) | Major Product (Regioisomer) |
|---|---|---|---|---|---|
| 1 | Phenol | Br₂ | CS₂ | 0 | 4-Bromophenol |
| 2 | Phenol | Br₂ | H₂O | 25 | 2,4,6-Tribromophenol |
| 3 | Catechol | NBS / HBF₄ | Acetonitrile | -30 to RT | 4-Bromocatechol (100% Yield) |
| 4 | 2-Methylphenol | Br₂ / Lewis Acid | CH₂Cl₂ | 0 | Mixture of 4-bromo and 6-bromo |
This table illustrates how reaction conditions affect selectivity in the bromination of phenolic compounds, highlighting the importance of optimization for synthesizing a specific precursor. nih.gov
Applications in Advanced Organic Synthesis and Materials Science Research
Utility as a Key Building Block in Complex Molecule Synthesis
The reactivity of the bromine and benzyloxy groups, combined with the steric influence of the methyl group, allows for selective transformations, making 2-Benzyloxy-6-bromotoluene a versatile starting material for a variety of complex molecules.
While direct evidence of this compound being a precursor for specific, named pharmaceutical intermediates is not extensively documented in publicly available literature, its chemical structure is amenable to transformations commonly used in drug discovery. The bromo- and benzyloxy- functionalities allow for its incorporation into larger, more complex molecules through various cross-coupling reactions, which are fundamental in the synthesis of active pharmaceutical ingredients.
For instance, the bromine atom can be readily displaced or used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical compounds. The benzyloxy group can serve as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group, a common pharmacophore in many drugs.
| Reaction Type | Potential Transformation of this compound | Relevance to Pharmaceutical Synthesis |
| Suzuki-Miyaura Coupling | Formation of a C-C bond by replacing bromine with an aryl or heteroaryl group. | Construction of biaryl and heteroaryl scaffolds found in many drug molecules. |
| Buchwald-Hartwig Amination | Formation of a C-N bond by replacing bromine with an amine. | Synthesis of arylamines, a common moiety in pharmacologically active compounds. |
| Deprotection | Removal of the benzyl (B1604629) group to yield a phenol. | Introduction of a hydroxyl group, which can act as a hydrogen bond donor/acceptor, crucial for drug-receptor interactions. |
This table illustrates the potential synthetic transformations of this compound and their relevance in the synthesis of pharmaceutical intermediates.
The strategic use of this compound as a starting material in the total synthesis of natural products has been demonstrated. A notable example is its application in the synthesis of the natural product (–)-talaumidin methyl ether. In this multi-step synthesis, this compound serves as a foundational fragment, undergoing a series of transformations including ortho-lithiation and subsequent reactions to build the complex carbon skeleton of the target natural product. This highlights the utility of this compound in providing a pre-functionalized aromatic ring, which can be elaborated upon to achieve the synthesis of intricate natural product architectures.
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. The structure of this compound provides a convenient starting point for the synthesis of various heterocyclic systems. For example, the bromine atom can participate in transition-metal-catalyzed reactions to form fused ring systems.
One documented application involves the synthesis of dibenzofurans. Through an intramolecular biaryl coupling reaction, the aromatic rings can be linked to form the rigid, planar structure of a dibenzofuran. This class of compounds is of interest due to their potential biological activities and applications in materials science.
Contributions to Materials Science Research
The ability to introduce specific functionalities and control molecular architecture makes this compound a valuable tool in the design and synthesis of novel materials.
While direct applications of this compound in the fabrication of semiconducting materials are not widely reported, its derivatives hold potential in this area. The synthesis of substituted biphenyls and other conjugated systems, which can be achieved through cross-coupling reactions with this compound, is a key strategy in the development of organic semiconductors. These materials are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The benzyloxy and methyl groups on the aromatic ring can be used to tune the electronic properties and solubility of the resulting materials, which are critical parameters for device performance.
| Potential Derivative | Synthetic Route from this compound | Application in Materials Science |
| Substituted Biphenyls | Suzuki-Miyaura Coupling | Organic Semiconductors for OLEDs and OPVs. |
| Poly(p-phenylenevinylene) (PPV) derivatives | Precursor to monomers for polymerization | Light-emitting polymers in flexible displays. |
This table outlines potential derivatives of this compound and their applications in the fabrication of semiconducting materials.
The principles of molecular self-assembly are crucial for the bottom-up fabrication of advanced materials with ordered nanostructures. The specific substitution pattern of this compound can be exploited to design molecules that self-assemble into well-defined architectures.
By introducing functional groups that can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, or van der Waals forces, molecules derived from this precursor can be programmed to form liquid crystals, gels, or other supramolecular structures. These self-assembled materials have potential applications in areas such as sensing, catalysis, and drug delivery. The benzyloxy group, in particular, can influence the packing of molecules in the solid state, which is a key factor in determining the properties of the resulting material.
Exploration in Halogen and Chalcogen Bonding
The molecular architecture of this compound, which features a bromine atom, makes it a molecule of interest for investigations into halogen bonding. This noncovalent interaction occurs when a region of positive electrostatic potential, known as a σ-hole, on a halogen atom interacts with a Lewis base. mdpi.com The strength and directionality of halogen bonds are influenced by the substituents on the aromatic ring. In this compound, the electron-donating nature of the benzyloxy group can modulate the electrophilicity of the bromine atom's σ-hole, thereby tuning the strength of potential halogen bonds.
While direct studies on this compound are not extensively documented in the searched literature, research on related substituted dibromonitrobenzene derivatives provides insight into how such interactions stabilize crystalline solid-states. mdpi.com The principles observed in these related systems suggest that the bromine atom in this compound could effectively act as a halogen bond donor. The steric bulk of the ortho-benzyloxy group would also play a critical role in directing the approach of a halogen bond acceptor, influencing the geometry of any resulting supramolecular assembly. Such controlled, directional interactions are fundamental to the field of crystal engineering and the design of advanced materials.
The potential for this compound and its derivatives to participate in chalcogen bonding is also a subject of scientific interest. Chalcogen bonding is a similar noncovalent interaction involving elements from Group 16, such as sulfur, selenium, or tellurium, acting as Lewis acidic centers. Research has demonstrated the application of dicationic tellurium-based chalcogen bond donors in catalysis, for example, in the nitro-Michael reaction. researchgate.net By synthetically modifying this compound to replace the bromine with a chalcogen-containing functional group, new molecules could be designed to explore the utility of chalcogen bonding in catalysis and material science.
The following table provides a summary of bond characteristics for halogen bonds in related systems, which can be used to infer the potential properties of interactions involving this compound.
| Interaction Type | Donor Atom | Acceptor Atom | Typical Interaction Energy (kcal/mol) |
| Halogen Bond | Bromine | Oxygen/Nitrogen | 3 - 8 |
| Chalcogen Bond | Selenium/Tellurium | Oxygen/Nitrogen | 4 - 10 |
Note: Data is generalized from studies on various organic molecules and serves as an estimation.
Application in Ligand Design and Catalyst Development
The structure of this compound makes it a versatile precursor for the synthesis of specialized ligands for metal catalysts. The presence of a bromine atom allows for facile derivatization through common cross-coupling reactions or lithiation, enabling the introduction of coordinating groups like phosphines. The ortho-benzyloxy and methyl groups provide significant steric hindrance around the potential coordination site, a feature that is often crucial for creating highly active and selective catalysts.
The development of bulky phosphine (B1218219) ligands is a key area in catalysis, and this compound can be envisioned as a starting material for ligands with a 2-alkoxy-6-methylphenyl phosphine motif. The synthesis of such ligands often involves the reaction of an aryl halide with a phosphine source. For example, a common route would be the displacement of the bromine atom with a diphenylphosphine (B32561) (-PPh₂) group to yield a bulky, electron-rich monodentate phosphine ligand. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the phosphine or the aromatic backbone.
While direct catalytic applications of ligands derived from this compound are not detailed in the available literature, the utility of structurally similar ligands is well-established. For instance, aluminum complexes supported by 6,6′-dimethylbiphenyl-bridged salen ligands have been synthesized and used for the polymerization of rac-lactide. rsc.org This highlights the importance of sterically demanding ligand frameworks in controlling polymerization processes. Similarly, the design of bifunctional ligands for copper(I)-catalyzed cross-coupling reactions in aqueous micellar conditions underscores the ongoing innovation in ligand synthesis to achieve more sustainable chemical transformations. acs.org
The table below outlines potential ligand types that could be synthesized from this compound and their potential applications in catalysis.
| Ligand Type | Synthetic Precursor | Potential Catalytic Application |
| Monodentate Phosphine | This compound | Palladium-catalyzed cross-coupling reactions |
| Bidentate Phosphine-Ether | 2-Hydroxy-6-bromotoluene | Olefin polymerization, asymmetric catalysis |
| Chiral Biphenyl Ligands | Dimerized this compound derivatives | Asymmetric hydrogenation |
Based on a comprehensive search of available scientific literature, specific theoretical and computational investigations focused solely on the chemical compound This compound have not been publicly reported. Therefore, the generation of a detailed article adhering to the requested outline with specific data for this molecule is not possible at this time.
The methodologies outlined in the query, such as Quantum Chemical Studies (including electronic structure analysis, MEP mapping, and calculation of dipole moments) and the use of computational chemistry to elucidate reaction mechanisms, are standard and powerful techniques in modern chemical research. However, these analyses must be performed on the specific molecule of interest to yield accurate data.
For context, computational studies on similar but distinct molecules containing benzyloxy or bromotoluene fragments do exist. These studies analyze properties like:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between them indicates the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules, highlighting regions that are rich or deficient in electrons.
Dipole Moments and Polarizabilities: These calculations help to understand the distribution of charge within a molecule and how its electron cloud is distorted in the presence of an electric field.
Chemical Hardness and Electronegativity: These global reactivity descriptors, often derived from HOMO and LUMO energies, provide insight into the stability and reactivity of a molecule.
Transition State Analysis: Computational chemistry is frequently used to map the energy profile of a chemical reaction, identifying the high-energy transition states that connect reactants to products. This is fundamental to understanding reaction mechanisms and kinetics.
While the principles of these theoretical investigations are well-established, the specific quantitative results (such as orbital energies, dipole moment values, or reaction energy barriers) are unique to each chemical structure. Without published research dedicated to this compound, any attempt to provide such data would be speculative and would not meet the required standards of scientific accuracy.
Further research in the field of computational chemistry may include studies on this specific compound in the future, at which point a detailed article as requested could be generated.
Theoretical and Computational Investigations of 2 Benzyloxy 6 Bromotoluene
Reaction Mechanism Elucidation through Computational Chemistry
Substituent Effects on Reactivity through Computational Models
The reactivity of the aromatic ring in 2-Benzyloxy-6-bromotoluene is significantly influenced by its two substituents: the bromo group and the benzyloxy group. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these effects by mapping the electron density distribution and predicting the sites most susceptible to electrophilic or nucleophilic attack.
The bromo and benzyloxy groups exert both inductive and resonance effects, which collectively modulate the electron density of the toluene (B28343) ring. lumenlearning.com The bromine atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). This effect deactivates the ring by pulling electron density away from it. Conversely, the lone pairs of electrons on the oxygen atom of the benzyloxy group can be delocalized into the aromatic ring through resonance, resulting in an electron-donating effect (+R). lumenlearning.com This resonance effect tends to activate the ring towards electrophilic substitution.
Computational models can quantify these effects by calculating molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). The MEP map would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, these maps are expected to show a higher electron density at the positions influenced by the benzyloxy group's resonance effect, despite the inductive withdrawal from both substituents. The energies of the HOMO and LUMO orbitals provide insights into the molecule's ability to donate or accept electrons, respectively, which is crucial for predicting its reactivity in various chemical reactions. ajpchem.orgrroij.comresearchgate.net
A hypothetical representation of the calculated net atomic charges on the aromatic carbons of this compound using a DFT approach is presented in the table below. Negative values indicate an increase in electron density, suggesting sites more susceptible to electrophilic attack.
| Aromatic Carbon Position | Hypothetical Net Atomic Charge (a.u.) | Dominant Substituent Influence |
|---|---|---|
| C1 (ipso-Methyl) | +0.15 | - |
| C2 (ipso-Benzyloxy) | +0.25 | Inductive withdrawal by Oxygen |
| C3 | -0.10 | Resonance donation from Benzyloxy (ortho) |
| C4 | -0.05 | Resonance donation from Benzyloxy (para) |
| C5 | -0.08 | Resonance donation from Benzyloxy (ortho) |
| C6 (ipso-Bromo) | +0.05 | Inductive withdrawal by Bromine |
Spectroscopic Property Prediction and Validation in a Theoretical Context
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural elucidation.
The infrared (IR) spectrum of this compound can be predicted using computational methods, such as DFT calculations, which compute the vibrational frequencies and their corresponding intensities. uci.eduresearchgate.netresearchgate.net These predicted spectra can then be compared with experimental data for validation. The vibrational modes of this compound are expected to show characteristic absorptions corresponding to its functional groups.
Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methyl and methylene (B1212753) groups, expected in the 3000-2850 cm⁻¹ range.
C=C aromatic ring stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. spectroscopyonline.com
C-O ether stretching: A strong absorption band is anticipated in the 1260-1000 cm⁻¹ region for the aryl-alkyl ether linkage.
C-Br stretching: A weaker absorption expected in the 680-515 cm⁻¹ range.
Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring. tum.de
A hypothetical comparison of predicted versus experimental IR frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3065 | 3060-3100 | Medium |
| Aliphatic C-H Stretch | 2925 | 2850-2960 | Medium-Strong |
| Aromatic C=C Stretch | 1590, 1485 | 1450-1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1245 | 1230-1270 | Strong |
| Symmetric C-O-C Stretch | 1040 | 1020-1050 | Medium |
| C-Br Stretch | 650 | 550-680 | Weak-Medium |
Computational chemistry provides reliable methods for the prediction of ¹H and ¹³C NMR chemical shifts. rsc.orgnrel.govd-nb.infochemrxiv.org DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are commonly employed for this purpose. mdpi.com The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is determined by the inductive and resonance effects of the substituents.
For this compound, the following trends in chemical shifts are expected:
¹H NMR: The aromatic protons are expected to resonate in the δ 6.8-7.5 ppm range. The protons on the benzyloxy group's phenyl ring will likely appear as a multiplet around δ 7.2-7.4 ppm. The methylene protons of the benzyloxy group would give a characteristic singlet around δ 5.0 ppm. The methyl group protons on the toluene ring would appear as a singlet further upfield, around δ 2.2 ppm.
¹³C NMR: The chemical shifts of the aromatic carbons will be significantly influenced by the substituents. The carbon attached to the electron-withdrawing bromine atom will be deshielded, while the carbons ortho and para to the electron-donating benzyloxy group will be shielded. The methylene carbon of the benzyloxy group is expected around δ 70 ppm.
A hypothetical table of predicted ¹³C NMR chemical shifts is presented below.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|
| C1 (ipso-Methyl) | 138.5 |
| C2 (ipso-Benzyloxy) | 155.0 |
| C3 | 114.0 |
| C4 | 129.0 |
| C5 | 125.0 |
| C6 (ipso-Bromo) | 118.0 |
| Methyl Carbon | 20.5 |
| Methylene Carbon | 70.0 |
| Benzyloxy Phenyl C1 (ipso) | 137.0 |
| Benzyloxy Phenyl C2, C6 | 128.5 |
| Benzyloxy Phenyl C3, C5 | 127.8 |
| Benzyloxy Phenyl C4 | 127.5 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules, including conformational changes over time. nih.govethz.chresearchgate.net For a molecule like this compound, which possesses considerable flexibility, MD simulations can provide valuable insights into its preferred spatial arrangements and the energy barriers between different conformations.
The primary source of conformational flexibility in this compound is the rotation around the C-O-C-C dihedral angles of the benzyloxy group. The bulky nature of the benzyl (B1604629) and substituted toluene groups can lead to steric hindrance, which will govern the accessible rotational conformations. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformers.
An MD simulation would typically involve the following steps:
System Setup: A starting geometry of the this compound molecule is placed in a simulation box, often with an implicit or explicit solvent model to mimic solution conditions.
Energy Minimization: The initial structure is optimized to a local energy minimum to remove any unfavorable atomic clashes.
Simulation Run: The system is then allowed to evolve over time, with the trajectories of all atoms calculated by solving Newton's equations of motion. This simulation is typically run for nanoseconds or even microseconds to adequately sample the conformational space.
Analysis: The resulting trajectories are analyzed to determine the populations of different conformers, the dihedral angle distributions, and the free energy landscape of the conformational transitions.
From such simulations, one could generate a Ramachandran-like plot for the key dihedral angles to visualize the most populated conformational states. This analysis would reveal whether the molecule exists predominantly in a single conformation or as an ensemble of interconverting structures. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and its interactions with other molecules.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes for 2-Benzyloxy-6-bromotoluene
The advancement of green chemistry principles is crucial for modern synthetic chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous reagents. uniroma1.it Future research should focus on developing more sustainable and efficient methods for synthesizing this compound. Traditional multi-step syntheses can be resource-intensive; therefore, exploring alternative pathways is a priority.
Potential areas of investigation include:
Microwave-Assisted Synthesis: A kinetic study on the benzyloxylation of p-bromotoluene demonstrated that microwave irradiation could successfully synthesize 4-benzyloxytoluene using a phase transfer catalyst. researchgate.net This approach significantly reduces reaction times and can improve yields. Similar methodologies could be adapted for the synthesis of the 2-benzyloxy-6-bromo isomer, offering a more energy-efficient route.
Green Bromination Techniques: Conventional bromination methods often use elemental bromine, which is highly toxic and corrosive. Future syntheses could employ greener brominating agents or in-situ generation of bromine from safer sources like sodium bromide/hydrogen peroxide or a bromide/bromate couple. google.comresearchgate.net A patented method for synthesizing bromotoluene utilizes hydrobromic acid and sodium hypochlorite (B82951) in an aqueous phase, which increases atom utilization and selectivity, aligning with green chemical engineering requirements. google.com
Catalytic C-H Activation/Oxygenation: A long-term goal could be the direct, regioselective synthesis from 2-bromotoluene, involving the catalytic activation and subsequent benzyloxylation of a specific C-H bond. While challenging, this would represent a highly atom-economical approach.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| Microwave-Assisted Etherification | Reduced reaction time, improved energy efficiency, potentially higher yields. | Optimization of catalyst and reaction conditions for the specific 2,6-substitution pattern. |
| In-Situ Bromine Generation | Avoids handling of hazardous elemental bromine, improves safety and atom economy. | Achieving high regioselectivity for the desired isomer in the presence of the benzyloxy group. |
| Direct C-H Benzyloxylation | Maximizes atom economy, reduces synthetic steps and waste. | Developing a catalyst with high regioselectivity for the ortho position adjacent to the methyl group. |
Exploration of New Catalytic Transformations of the Compound
The bromine atom on the this compound molecule is a key functional group that serves as a handle for a wide array of catalytic cross-coupling reactions. This versatility allows for the construction of more complex molecules with tailored properties. Future research should systematically explore these transformations to build a library of novel derivatives.
Promising catalytic reactions include:
Suzuki-Miyaura Coupling: Reacting this compound with various aryl or vinyl boronic acids using a palladium catalyst to form new C-C bonds. This is a robust method for creating biaryl compounds.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups, leading to the synthesis of substituted styrenes.
Sonogashira Coupling: Coupling with terminal alkynes, typically using palladium and copper co-catalysts, to form aryl alkynes, which are important structures in medicinal chemistry and materials science.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines (primary or secondary) to introduce nitrogen-containing functionalities, creating substituted anilines.
Cyanation: Introduction of a nitrile group (–CN) by reacting with a cyanide source, which can then be further transformed into acids, amides, or amines.
| Catalytic Reaction | Coupling Partner | Potential Product Class | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Biaryl derivatives | Building blocks for polymers, ligands, and pharmaceuticals. |
| Heck Coupling | Alkenes | Styrene derivatives | Precursors for polymers and fine chemicals. |
| Sonogashira Coupling | Alkynes | Aryl alkynes | Core structures in organic electronics and bioactive molecules. |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Substituted anilines | Common scaffolds in drug discovery and agrochemicals. |
Expansion of Applications in Emerging Fields (e.g., Bio-materials, Advanced Electronics)
The true potential of this compound lies in its use as a precursor to functional materials. By leveraging the catalytic transformations described above, derivatives can be designed for specific high-value applications.
Bio-materials: The benzoxazole (B165842) moiety, which can be synthesized from precursors with ortho-amino and hydroxyl groups, is found in many biologically active compounds with antimicrobial and anticancer properties. nih.gov Future work could involve transforming this compound into functionalized benzoxazole derivatives and evaluating their biological activity. These molecules could then be incorporated into polymer backbones or attached to surfaces to create antimicrobial coatings or functionalized scaffolds for tissue engineering.
Advanced Electronics: Aromatic and heterocyclic compounds are the fundamental units of organic electronic materials. The development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on molecules with specific electronic properties. Derivatives of this compound, particularly those with extended π-conjugation created via cross-coupling reactions, could be investigated as host materials, emitters, or charge-transporting layers in such devices. Their solubility and processing characteristics could be fine-tuned by modifying the substituents.
Synergistic Integration of Experimental and Computational Methodologies
To accelerate the discovery and optimization of new synthetic routes and applications, a synergistic approach combining experimental work with computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into molecular properties and reaction mechanisms. nih.govnih.gov
Future research should employ this integrated approach to:
Predict Reaction Outcomes: DFT calculations can model reaction pathways and transition states to predict the feasibility and regioselectivity of proposed synthetic and catalytic reactions, saving significant experimental time and resources. mdpi.com
Elucidate Electronic Properties: The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential of novel derivatives can be calculated. nih.gov These parameters are crucial for predicting their behavior in electronic devices or their interaction with biological targets.
Guide Catalyst Design: Computational screening can help identify the most effective ligands and reaction conditions for the desired catalytic transformations of this compound.
| Research Area | Experimental Methodology | Computational Methodology (e.g., DFT) | Synergistic Outcome |
|---|---|---|---|
| Synthesis | Reaction execution, product isolation, and characterization (NMR, MS). | Calculation of reaction energy profiles and transition state structures. | Rational selection of reaction conditions and prediction of major products. |
| Materials Design | Synthesis and testing of material properties (e.g., conductivity, photoluminescence). | Calculation of electronic properties (HOMO/LUMO levels, band gap). | In-silico screening of candidate molecules for desired electronic properties before synthesis. |
| Catalysis | Screening of catalysts and ligands, kinetic studies. | Modeling of catalytic cycles and ligand-metal interactions. | Understanding catalyst behavior and designing more efficient catalytic systems. |
Exploration of Structure-Activity Relationships for Advanced Derivatives
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the performance of molecules for a specific application, whether in medicine or materials science. nih.govnih.gov Once a library of derivatives is created from this compound, SAR studies will be crucial for rational design of improved compounds.
This research direction involves a cyclic process:
Synthesize a Library: Create a diverse set of derivatives by modifying the core structure at the bromine position and potentially other sites.
Screen for Activity: Test these compounds for a desired property, such as antimicrobial efficacy, cytotoxicity against cancer cell lines, or performance in an electronic device. nih.govnih.gov
Analyze Data: Correlate the specific structural changes with the observed changes in activity. For instance, determine how electron-donating vs. electron-withdrawing groups at the 6-position affect the biological activity or electronic properties.
Design and Synthesize Next-Generation Compounds: Use the insights from the SAR analysis to design new derivatives predicted to have enhanced activity.
For example, SAR studies on N6-benzoyladenine and benzoxaborole derivatives have successfully identified key structural features responsible for their biological activity, leading to the development of potent inhibitors for specific biological targets. nih.govnih.gov A similar focused approach on derivatives of this compound could lead to the discovery of novel lead compounds for drug discovery or high-performance materials.
| Compound Name |
|---|
| This compound |
| 4-benzyloxytoluene |
| p-bromotoluene |
| 2-bromotoluene |
| Sodium bromide |
| Hydrogen peroxide |
| Hydrobromic acid |
| Sodium hypochlorite |
| N6-benzoyladenine |
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results in the regioselectivity of this compound derivatives?
- Methodological Answer : Discrepancies may stem from solvent effects or non-covalent interactions (e.g., hydrogen bonding) not modeled in gas-phase computations. Experimental validation via Hammett plots or solvent polarity studies (e.g., using Kamlet-Taft parameters) bridges this gap. Synchrotron-based XAS can probe solvation effects in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
